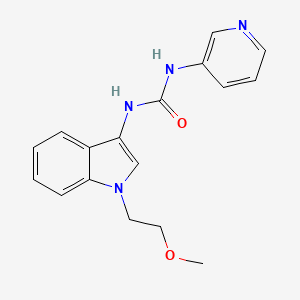

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea

Description

The compound 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea is a urea derivative featuring an indole core substituted with a 2-methoxyethyl group at the 1-position and a pyridin-3-yl moiety linked via a urea bridge. Urea-based compounds are notable for their hydrogen-bonding capabilities, which often enhance binding affinity to biological targets such as enzymes or receptors. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, while the pyridine ring contributes to solubility and π-stacking interactions.

Properties

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-23-10-9-21-12-15(14-6-2-3-7-16(14)21)20-17(22)19-13-5-4-8-18-11-13/h2-8,11-12H,9-10H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURRCIRAJGUGGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

Coupling of Indole and Pyridine Rings: The indole and pyridine rings can be coupled using a urea linkage, typically through the reaction of an isocyanate with an amine.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related heterocyclic compounds, though none are direct analogs. Key comparisons are outlined below:

Structural Similarities and Differences

Core Heterocycle :

- The target compound contains a urea linker (–NH–CO–NH–), whereas compounds 1a and 1b from feature a 1,2,4-oxadiazole core . Ureas are flexible and capable of forming hydrogen bonds, while oxadiazoles are rigid aromatic systems with distinct electronic properties.

Substituents: The target compound’s indole substituent (2-methoxyethyl) contrasts with the phenylethyl-pyrrolidine groups in 1a/1b. The methoxyethyl group may improve solubility compared to the hydrophobic phenylethyl chain in 1a/1b .

Functional Implications

- The urea moiety in the target compound could modulate selectivity toward kinase or protease targets.

Table 1: Key Structural and Functional Comparisons

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various molecular targets, leading to applications in pharmacology and biochemistry.

- IUPAC Name : 1-[1-(2-methoxyethyl)indol-3-yl]-3-pyridin-3-ylurea

- Molecular Formula : C17H18N4O2

- Molecular Weight : 310.35 g/mol

- CAS Number : 941902-76-7

The biological activity of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea primarily involves its interaction with specific enzymes and receptors. It may act as an inhibitor by binding to the active sites of enzymes or modulating receptor functions, which can lead to various therapeutic effects. The exact pathways involved depend on the specific application and context of its use.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Comparative Analysis

When compared to similar compounds, such as 1-(1-(2-hydroxyethyl)-1H-indol-3-yl)-3-(pyridin-2-yl)urea and 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-4-yl)urea, variations in biological activity can be observed due to structural differences that affect binding affinity and selectivity for molecular targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-yl)urea, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via urea-forming reactions using coupling agents like carbodiimides or phosphorous-based reagents. For example, analogous urea derivatives were synthesized using 2-adamantylamine hydrochloride and heteroaryl amines in dichloromethane (DCM) with diisopropylethylamine (DIPEA) as a base, achieving yields of 40–63% . Purity is validated through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as demonstrated in structurally similar compounds .

Q. How should researchers characterize the structural integrity of this urea derivative?

- Methodological Answer : Confirm the indole and pyridine substituents via ¹H NMR (e.g., indole C3 proton at δ 7.5–8.0 ppm and pyridine aromatic protons at δ 8.0–8.5 ppm). ¹³C NMR can verify the urea carbonyl (δ 155–160 ppm). HRMS with electrospray ionization (ESI) ensures molecular ion alignment with theoretical mass (±5 ppm error) .

Q. What in vitro assays are recommended for preliminary biological screening of this compound?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or ATP-based viability tests) against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values. For anti-tuberculosis activity, use Mycobacterium tuberculosis H37Rv strains in microplate Alamar Blue assays, as done for structurally related adamantyl-urea analogs .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity for kinase targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinases like EGFR or VEGFR2. Focus on the urea moiety’s hydrogen-bonding capacity with ATP-binding pockets. Validate predictions with free-energy perturbation (FEP) simulations or molecular dynamics (MD) to assess binding stability .

Q. What strategies resolve contradictory data in biological activity across different assay platforms?

- Methodological Answer : If IC₅₀ values vary between fluorescence-based and luminescence assays, confirm compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS. Use orthogonal assays (e.g., Western blotting for target phosphorylation) to validate functional inhibition .

Q. How can structure-activity relationship (SAR) studies improve selectivity against off-target receptors?

- Methodological Answer : Synthesize analogs with modifications to the indole’s 2-methoxyethyl group (e.g., replacing with methyl or longer alkoxy chains). Test selectivity panels (e.g., CEREP BioPrint®) to identify substituents minimizing off-target binding. For example, pyridinyl urea derivatives showed enhanced selectivity by reducing aryl group bulk .

Q. What experimental controls are critical for validating the compound’s stability in pharmacokinetic studies?

- Methodological Answer : Include:

- Chemical stability : Incubate in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) for 24 hours, monitoring degradation via HPLC.

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound loss over 60 minutes .

Methodological Contradictions and Solutions

Q. Why might coupling agent choice impact yield variability in urea synthesis?

- Analysis : Carbodiimides (e.g., EDC) may generate side products (e.g., N-acylurea), reducing yield. Phosphorous-based agents (e.g., POCl₃) improve efficiency but require anhydrous conditions. DIPEA as a base in DCM minimizes protonation of the amine nucleophile, enhancing reaction efficiency .

Q. How to address discrepancies in NMR spectra due to tautomerism in the indole-urea system?

- Resolution : Record NMR at variable temperatures (e.g., 25°C vs. 60°C) to observe tautomeric shifts. Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.